An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic Acid
An In-Depth Technical Guide to (S)-1-Boc-pyrrolidine-3-carboxylic Acid
Introduction: (S)-1-Boc-pyrrolidine-3-carboxylic acid is a chiral heterocyclic compound widely utilized as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a pyrrolidine ring, a stereocenter at the 3-position, a carboxylic acid functional group, and a tert-butyloxycarbonyl (Boc) protected amine, makes it a versatile scaffold for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic profile, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(S)-1-Boc-pyrrolidine-3-carboxylic acid is typically a white to beige powder or crystalline solid.[1][2] It exhibits slight solubility in water and is soluble in organic solvents such as chloroform and DMSO.[1][2] The Boc protecting group makes it stable under basic and neutral conditions, but it is readily cleaved under acidic conditions.[]
A summary of its key quantitative properties is presented below.
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 140148-70-5 | |
| Molecular Formula | C₁₀H₁₇NO₄ | |
| Molecular Weight | 215.25 g/mol | [4] |
| InChIKey | HRMRQBJUFWFQLX-ZETCQYMHSA-N | |
| Physical Properties | ||
| Appearance | White to beige powder | [1] |
| Melting Point | 140-145 °C | |
| Boiling Point | 337.2 ± 35.0 °C (Predicted) | [2] |
| Density | 1.201 ± 0.06 g/cm³ (Predicted) | [2] |
| Optical Rotation | [α]/D +15.0° (c=0.5% in CHCl₃) | |
| Chemical Properties | ||
| pKa | 4.47 ± 0.20 (Predicted) | [2] |
| Solubility | Slightly soluble in water; Soluble in Chloroform, DMSO | [1][2] |
| Storage Temperature | 2-8°C |
Spectroscopic Profile
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Carboxylic Acid (O-H) | 10-12 ppm (broad singlet) |
| Pyrrolidine Ring (C-H) | 2.0-3.8 ppm (multiplets) | |
| Boc Group (C(CH₃)₃) | ~1.4 ppm (singlet, 9H) | |
| ¹³C NMR | Carboxylic Acid (C=O) | 170-180 ppm |
| Boc Group (C=O) | ~155 ppm | |
| Boc Group (C(CH₃)₃) | ~80 ppm | |
| Pyrrolidine Ring (-CH₂-, -CH-) | 25-60 ppm | |
| Boc Group (-CH₃) | ~28 ppm | |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (very broad) |
| C-H Stretch (Aliphatic) | 3000-2850 cm⁻¹ | |
| C=O Stretch (Carboxylic Acid & Boc) | ~1710 cm⁻¹ & ~1690 cm⁻¹ (strong) | |
| C-O Stretch | 1320-1210 cm⁻¹ | |
| Mass Spectrometry | Exact Mass | 215.11575802 Da |
| Monoisotopic Mass | 215.11575802 Da |
The ¹H NMR spectrum is expected to show a highly deshielded, broad singlet for the carboxylic acid proton. The pyrrolidine ring protons would appear as a series of complex multiplets, while the nine protons of the Boc group's tert-butyl moiety would present as a sharp singlet around 1.4 ppm. The ¹³C NMR would be characterized by two carbonyl signals (one for the carboxylic acid and one for the carbamate) and the distinct signals for the quaternary and methyl carbons of the Boc group.
Synthesis and Purification Protocols
Several methods are established for the synthesis of (S)-1-Boc-pyrrolidine-3-carboxylic acid. Two common protocols are detailed below.
Experimental Protocol 1: Boc Protection of (S)-β-proline
This method involves the direct protection of the amine group of the parent amino acid.[1]
-
Materials: (S)-β-proline, Di-tert-butyl dicarbonate (Boc₂O), Sodium carbonate (Na₂CO₃), Deionized water, Acetone, 20% w/v Citric acid solution, Ethyl acetate (EtOAc), Sodium sulfate (Na₂SO₄).
-
Procedure:
-
Suspend (S)-β-proline (1.0 eq) and Boc₂O (1.2 eq) in a mixture of deionized water and acetone (1:3 v/v).
-
Cool the mixture to 0°C in an ice bath.
-
Add solid Na₂CO₃ (0.5 eq) portion-wise to the suspension.
-
Stir the reaction mixture at 0°C for 3 hours.
-
Remove the acetone via rotary evaporation under reduced pressure.
-
Adjust the pH of the remaining aqueous solution to 4 by dropwise addition of a 20% citric acid solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product as a white solid.
-
Experimental Protocol 2: Saponification of Methyl Ester Precursor
This route involves the hydrolysis of the corresponding methyl ester, a common precursor. While the cited procedure is for the (R)-enantiomer, the methodology is directly applicable to the (S)-enantiomer.[2][5]
-
Materials: (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester, Sodium hydroxide (NaOH), Methanol, Water, 2 M Glacial acetic acid, Dichloromethane (DCM), Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve (S)-1-Boc-pyrrolidine-3-carboxylic acid methyl ester (1.0 eq) in methanol.
-
Add an aqueous solution of NaOH (2.0 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Remove methanol by concentration under reduced pressure.
-
Adjust the pH of the aqueous residue to 4 using 2 M glacial acetic acid.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.
-
Synthesis via hydrolysis of the methyl ester precursor.
Reactivity and Applications in Drug Development
The synthetic utility of (S)-1-Boc-pyrrolidine-3-carboxylic acid stems from the orthogonal reactivity of its two primary functional groups.
-
Boc-Protected Amine: The tert-butyloxycarbonyl group is a robust protecting group stable to a wide range of nucleophilic and basic conditions.[6] It is, however, labile under acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), which cleanly removes it to liberate the secondary amine.[] This allows for subsequent functionalization of the nitrogen atom.
-
Carboxylic Acid: The carboxylic acid moiety can undergo a variety of standard transformations, including:
-
Amide bond formation: Coupling with amines using standard reagents (e.g., HATU, EDC/HOBt) to form amides.
-
Esterification: Reaction with alcohols under acidic conditions.
-
Reduction: Conversion to the corresponding primary alcohol using reducing agents like borane or LiAlH₄.
-
This dual functionality makes it a valuable building block in the synthesis of numerous biologically active molecules. The pyrrolidine scaffold itself is a privileged structure in medicinal chemistry, found in over 20 FDA-approved drugs, as it provides a three-dimensional framework that can effectively orient substituents to interact with biological targets.[7][8]
Key Applications:
-
Enzyme Inhibitors: It has been used as a key starting material for the synthesis of inhibitors for enzymes such as ubiquitin-specific peptidase 30 (USP30) and extracellular signal-regulated kinases (ERK1/2).[1][5]
-
Chiral Ligands and Catalysts: The inherent chirality of the molecule makes it a precursor for chiral ligands used in asymmetric catalysis.
-
Scaffold for Drug Discovery: It serves as a versatile starting point for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[9]
General synthetic pathway utilizing the compound in drug discovery.
Safety and Handling
(S)-1-Boc-pyrrolidine-3-carboxylic acid requires careful handling due to its potential hazards. It is classified as causing serious eye damage and being very toxic to aquatic life.
Table 3: GHS Safety Information
| Category | Information | Reference |
| Signal Word | Danger | |
| Pictograms | Corrosion, Environment | [10] |
| Hazard Statements | H318: Causes serious eye damage. | |
| H400: Very toxic to aquatic life. | ||
| Precautionary Statements | P273: Avoid release to the environment. | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2°C and 8°C.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]
References
- 1. chembk.com [chembk.com]
- 2. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]
- 4. (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid | C10H17NO4 | CID 1512492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [chemicalbook.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. enamine.net [enamine.net]
- 8. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-Boc-pyrrolidine-3-carboxylic acid | 59378-75-5 [smolecule.com]
- 10. chemicalbook.com [chemicalbook.com]
